4-benzyl-2-(3-fluorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
1,2,4-Triazoles are a type of heterocyclic compounds. They are cyclic compounds with at least two different elements as atom of ring members . In the five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Synthesis Analysis
A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
Triazoles are the five-membered heterocycles with three nitrogen atoms and two carbon atoms. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Chemical Reactions Analysis
The synthesis method of 1,2,4-triazole mainly uses amidine, amide, amidine hydrazone, aryl diazonium salt, and hydrazone as nitrogen sources .Physical And Chemical Properties Analysis
The basic optical, electrochemical and semiconductor properties of the resulting compounds have been studied .Scientific Research Applications
Synthesis and Biological Evaluation of Quinazoline Derivatives
Novel Syntheses of Heterocyclic Compounds
Research efforts have been directed towards synthesizing novel heterocyclic compounds, such as quinazolines, triazoles, and benzothiazoles, which are known for their diverse biological activities. For instance, innovative synthetic routes have been developed for creating 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-ones and [1,2,4]triazoloquinazoline nucleosides demonstrating potential fluorescence properties (Chern et al., 1988); (Break et al., 2013).
Antimicrobial and Anticancer Activities
Several studies have synthesized and tested quinazoline and triazole derivatives for antimicrobial and anticancer activities. For example, certain triazoloquinazoline derivatives have been found to possess significant antimicrobial properties, offering potential as new therapeutic agents against various pathogens (Pokhodylo et al., 2021). Additionally, derivatives of the triazoloquinazoline adenosine antagonist CGS15943 have been identified as selective for the human A3 receptor subtype, highlighting their potential in targeted therapies (Kim et al., 1996).
Design and Synthesis for Selective Biological Activities
The design and synthesis of novel benzothiazole-based [1,2,4]triazolo[4,3-c]quinazoline derivatives have been explored for their potential in vitro antioxidant and antibacterial activity. These studies demonstrate the capacity for structural modifications to enhance biological activity, paving the way for the development of new pharmacological agents (Gadhave & Kuchekar, 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinazolines, have been reported to interact with various enzymes and receptors
Mode of Action
The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets in a manner similar to other [1,2,4]triazolo[4,3-a]quinazolines, which have been reported to bind to various enzymes and receptors, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, including those involved in antimicrobial and anticancer activities .
Result of Action
Similar compounds have been reported to exhibit antimicrobial and anticancer activities .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can influence the action of similar compounds .
Future Directions
properties
IUPAC Name |
4-benzyl-2-[(3-fluorophenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN5O3/c1-18(2)15-30-25(35)21-11-12-23-24(14-21)34-27(32(26(23)36)16-19-7-4-3-5-8-19)31-33(28(34)37)17-20-9-6-10-22(29)13-20/h3-14,18H,15-17H2,1-2H3,(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWUMSQUQQYINU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=CC(=CC=C4)F)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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